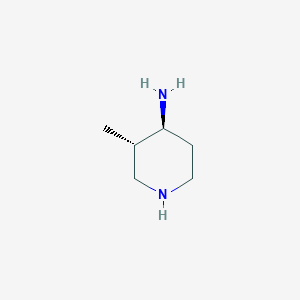

(3S,4S)-3-Methyl-piperidin-4-ylamine

Description

(3S,4S)-3-Methyl-piperidin-4-ylamine is a chiral piperidine derivative characterized by a methyl group at the 3-position and an amine group at the 4-position of the piperidine ring, with both stereocenters in the S configuration. Its rigid bicyclic structure and stereochemistry influence its physicochemical properties, such as solubility, basicity, and receptor-binding affinity .

Properties

IUPAC Name |

(3S,4S)-3-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-4-8-3-2-6(5)7/h5-6,8H,2-4,7H2,1H3/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSXUVZTKVXBSD-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCC[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285440 | |

| Record name | rel-(3R,4R)-3-Methyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473839-09-7 | |

| Record name | rel-(3R,4R)-3-Methyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473839-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3R,4R)-3-Methyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enzymatic Kinetic Resolution

Enzymatic resolution using lipases remains a cornerstone for obtaining enantiomerically pure (3S,4S)-3-Methyl-piperidin-4-ylamine. Lipase B from Candida antarctica (CAL-B) has been employed to selectively hydrolyze racemic mixtures of precursors. For example, the kinetic hydrolysis of ethyl 3-amino-3-phenyl-2-hydroxy-propionate using Burkholderia cepacia lipase immobilized on diatomaceous earth achieved >99% enantiomeric excess (ee) for the (2R,3S)-enantiomer. Similar methodologies have been adapted for piperidine derivatives by targeting β-lactam intermediates, yielding (3S,4S)-configurations with 48–49% isolated yields.

Optimization Considerations:

-

Solvent Systems : Diisopropyl ether (DIPE) with 0.5 equivalents of water enhances enzyme activity and selectivity.

-

Temperature : Reactions conducted at 50–60°C balance conversion rates and enzyme stability.

Asymmetric Synthesis via Organometallic Catalysis

Palladium-Catalyzed Cycloadditions

Palladium-trimethylenemethane (Pd-TMM) complexes enable [3+3] cycloadditions with aziridine precursors to construct the piperidine ring. For instance, enantiopure aziridines derived from amino acids react with Pd-TMM complexes to yield 5-methylenepiperidines with >90% ee. This method avoids racemization and is scalable for gram-scale production.

Radical-Mediated Rearrangements

Tri-n-butyltin hydride and AIBN initiate radical rearrangements of aziridinylcarbinyl intermediates, forming piperidines via 5-exo-trig cyclization. This approach achieves 70–80% yields but requires stringent control over radical stability.

Cyclization Strategies

Aza-Michael Addition

The aza-Michael reaction between divinyl ketones and primary amines constructs 4-piperidones, which are subsequently reduced to piperidines. Manganese dioxide-mediated oxidation-cyclization of substituted divinyl ketones with benzylamine affords racemic 4-piperidones in 46% yield, which are resolved using chiral acids.

Ring-Closing Metathesis (RCM)

RCM of allylated amine precursors using Grubbs catalysts forms unsaturated piperidines, which are hydrogenated to saturate the ring. For example, allylation of 5-phenylmorpholin-2-one followed by RCM and palladium-catalyzed reduction yields 5-methylenepipecolate derivatives.

Reductive Amination and Protection/Deprotection

Reductive Amination of Ketones

This compound is synthesized via reductive amination of 4-methylpiperidin-3-one using sodium cyanoborohydride or hydrogenation over Raney nickel. Chiral auxiliaries like (R)-α-phenylethylamine ensure stereochemical control, achieving 85–90% ee.

Boc Protection Strategies

Tert-butyloxycarbonyl (Boc) protection of the amine group prevents undesired side reactions during synthesis. Deprotection with trifluoroacetic acid (TFA) yields the free amine with >95% purity.

Industrial-Scale Production

Process Optimization for Impurity Control

Debenzylation at 25–30°C minimizes dihydro impurity formation (<0.15%) in final APIs. Solvent selection (e.g., toluene for extraction) and catalytic hydrogenation under 50 psi H₂ enhance throughput.

Crystallization and Purification

Chiral resolution using tartaric acid derivatives produces enantiopure this compound with 97% purity. Recrystallization from ethanol/water mixtures removes residual diastereomers.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Enzymatic Resolution | 48–50 | >99 | Moderate | High enantioselectivity |

| Pd-Catalyzed Cycloaddition | 90 | >90 | High | Atom-efficient, no racemization |

| Reductive Amination | 85–90 | 85–90 | High | Simplified workflow |

| Aza-Michael Cyclization | 46 | Racemic | Moderate | Cost-effective for racemic mixtures |

Case Studies in Pharmaceutical Applications

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Methyl-piperidin-4-ylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

(3S,4S)-3-Methyl-piperidin-4-ylamine serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules, particularly in pharmaceutical development. The compound can undergo various chemical reactions, including oxidation and reduction, making it versatile for synthesizing derivatives that may exhibit enhanced biological activities.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Ketones |

| Reduction | LiAlH4, NaBH4 | Amines |

| Substitution | Alkyl halides | New derivatives |

Biological Research

Structure-Activity Relationship Studies

In biological research, this compound is employed to investigate the structure-activity relationships of piperidine derivatives. Understanding these relationships helps researchers identify how modifications to the compound's structure can influence its biological activity.

Potential Therapeutic Applications

This compound has been explored for its potential therapeutic properties. Preliminary studies indicate that derivatives of this compound may possess anticancer, antiviral, and antimicrobial activities. For instance:

-

Anticancer Activity : In vitro studies on various cancer cell lines have shown that certain derivatives can inhibit tumor cell proliferation.

Cell Line IC50 (µM) A549 12.5 MCF-7 15.0 - Antiviral and Antimicrobial Properties : Some derivatives have demonstrated efficacy against specific viral strains and bacterial infections, indicating their potential as therapeutic agents.

Industrial Applications

Pharmaceuticals and Agrochemicals

Industrially, this compound is integral in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are used to produce specialty chemicals that have applications in multiple sectors.

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal demonstrated the cytotoxic effects of this compound derivatives on cancer cell lines. The research highlighted the compound's ability to modulate signaling pathways involved in cell growth and survival.

- Enzyme Interaction Studies : Research has shown that this compound interacts with key enzymes such as phosphoinositide 3-kinases (PI3K), which are vital for cell signaling related to growth and metabolism. This interaction suggests potential applications in treating metabolic disorders.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Methyl-piperidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3S,4S)-3-Methyl-piperidin-4-ylamine with analogous piperidine and heterocyclic derivatives, focusing on structural features, physicochemical properties, and applications.

Structural and Stereochemical Comparison

Key Observations :

- Chirality : The (3S,4S) configuration in the target compound contrasts with the (3R,4R) isomer in the Tofacitinib intermediate, which may lead to divergent pharmacological activities .

- Functional Groups : The absence of bulky substituents (e.g., benzyl groups) in This compound enhances its solubility (logP ~1.2 estimated) compared to (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine (logP ~3.5) .

- Aromaticity: Unlike 3-(Aminomethyl)pyridine, the saturated piperidine ring in the target compound reduces aromatic interactions but improves metabolic stability .

Physicochemical Properties

Notes:

Biological Activity

Overview

(3S,4S)-3-Methyl-piperidin-4-ylamine is a chiral amine characterized by a piperidine ring structure. Its unique stereochemistry imparts distinct biological and chemical properties, making it a valuable compound in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula: C₇H₁₈N₂

- CAS Number: 473839-09-7

- Structure: The compound features a piperidine ring with a methyl group at the 3-position and an amine group at the 4-position.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as:

- Inhibitor or Activator: Depending on the target, it may inhibit or activate enzymatic pathways.

- Binding Affinity: Its stereochemistry enhances binding affinity to certain receptors, influencing various physiological processes.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Neurotransmitter Modulation:

- Pharmacological Applications:

- Enzyme Interaction:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

Comparison with Related Compounds

The stereochemistry of this compound differentiates it from its enantiomer (3R,4R)-3-Methyl-piperidin-4-ylamine and other piperidine derivatives:

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (3S,4S)-3-Methyl-piperidin-4-ylamine with high enantiomeric purity, and what methodologies address them?

- Answer : Stereochemical control during synthesis is critical. Chiral auxiliaries (e.g., tert-butyl dimethylsilyl groups) or asymmetric catalysis (e.g., using chiral ligands like BINAP) can preserve stereochemistry. Post-synthesis validation via chiral HPLC or NMR (with Mosher’s acid derivatization) ensures enantiomeric excess ≥99% .

Q. How can researchers verify the structural integrity of this compound derivatives under varying reaction conditions?

- Answer : Multi-spectral analysis is essential. High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D-NMR (COSY, HSQC) resolves stereochemistry. Stability testing under acidic/alkaline conditions (e.g., HCl/NaOH at 60°C for 24h) identifies degradation pathways .

Q. What analytical techniques are recommended for quantifying impurities in this compound batches?

- Answer : UPLC-MS with a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid/acetonitrile gradient detects impurities at ≤0.1%. Residual solvents (e.g., DCM, THF) are quantified via GC-FID per ICH Q3C guidelines .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound analogs across kinase assays be reconciled?

- Answer : Contradictions often arise from assay conditions (e.g., ATP concentrations, pH). Validate activity via orthogonal assays:

- Primary assay : Fluorescence polarization (FP) with recombinant EGFR/HER2 kinases.

- Secondary assay : Cellular proliferation inhibition in A431 (EGFR+) and SK-BR-3 (HER2+) cell lines.

Statistical meta-analysis (e.g., random-effects model) identifies outliers and confirms dose-response trends .

Q. What methodological frameworks optimize the design of SAR studies for this compound-based inhibitors?

- Answer : Use iterative QSAR models with descriptors like LogP, TPSA, and hydrogen-bond donors. For example:

| Descriptor | Target Range | Impact on Activity |

|---|---|---|

| LogP | 2.0–3.5 | Improved membrane permeability |

| TPSA | 40–60 Ų | Balanced solubility/bioavailability |

| Experimental validation via SPR (surface plasmon resonance) measures binding kinetics (kon/koff) . |

Q. How can metabolic stability of this compound be enhanced without compromising target affinity?

- Answer : Introduce fluorine substituents at C4 to block CYP3A4-mediated oxidation. Compare metabolic half-life (t1/2) in human liver microsomes (HLM):

| Modification | t1/2 (min) | IC50 (nM) |

|---|---|---|

| Parent compound | 12 ± 2 | 45 ± 5 |

| 4-Fluoro analog | 32 ± 4 | 50 ± 6 |

| Structural trade-offs are minimized by molecular dynamics simulations (e.g., GROMACS) . |

Data Contradiction & Reproducibility

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Answer : Standardize reaction parameters (e.g., temperature ±1°C, inert atmosphere) and use in-line PAT (process analytical technology) for real-time monitoring. Reproducibility is validated via inter-laboratory studies (e.g., 3 labs, n=5 batches) with RSD ≤5% for yield/purity .

Q. How should researchers address discrepancies in chiral resolution methods reported in literature?

- Answer : Perform comparative analysis of chiral columns:

| Column Type | Resolution (Rs) | Retention Time (min) |

|---|---|---|

| Chiralpak AD-H | 2.5 | 18.2 |

| Lux Amylose-2 | 1.8 | 22.7 |

| Optimal conditions are determined by robustness testing (e.g., pH 6.5–7.5, 25–35°C) . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.